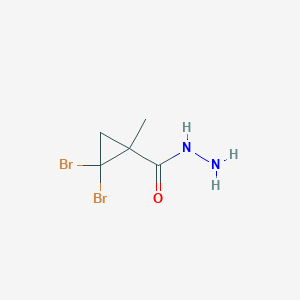

2,2-Dibromo-1-methylcyclopropanecarbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2,2-dibromo-1-methylcyclopropanecarbohydrazide involves the manipulation of 2,2-dibromocyclopropane derivatives. For example, the reaction of substituted 1,1-dibromo-2-acyloxymethylcyclopropanes with methyl lithium leads to bromine–lithium exchange reactions, which can then undergo formal protonation to give monobromocyclopropanes or intramolecular cyclization to produce 3-oxabicyclo[3.1.0]hexanes. Oxidative ring opening of these compounds yields 1,1,2,2-tetrasubstituted cyclopropanes, demonstrating the complex synthetic routes involved in creating such molecules (Baird et al., 2007).

Molecular Structure Analysis

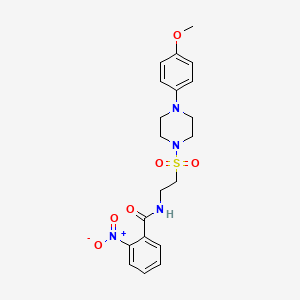

The molecular structure of this compound is characterized by its cyclopropane core, substituted with bromine atoms and a carbohydrazide group. This structure is significant for its reactivity and potential interactions within various chemical environments, although specific studies on this compound's molecular structure are scarce in the available literature.

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives generally exploit the reactivity of the dibromo and cyclopropane moieties. For instance, reactions with methyllithium or organolithium compounds can result in various transformations, including carbonylation and the formation of cycloaddition products (Yanilkin et al., 1996). Additionally, the compound's structure allows for unique 1,3-dipolar cycloadditions with phthalhydrazide, forming [3+2] cycloaddition products under mild conditions (Le‐Ping Liu et al., 2007).

Physical Properties Analysis

While specific studies on the physical properties of this compound are not readily available, related compounds exhibit notable features such as significant strain due to the cyclopropane ring and the impact of substituents on their physical state, solubility, and stability.

Chemical Properties Analysis

The chemical properties of compounds like this compound are deeply influenced by their cyclopropane cores and substituent groups. These compounds are reactive towards nucleophiles and electrophiles, participate in ring expansion, and can undergo cycloaddition reactions, showcasing their versatility in synthetic chemistry (Zhao & Hung‐wen Liu, 2002).

Applications De Recherche Scientifique

Electrochemical Behaviors and Asymmetric Synthesis

The electrochemical behaviors of certain bromocyclopropanes, including 2,2-dibromo variants, have been studied extensively. One such study involved the electrochemical synthesis of optically active products from dibromide derivatives, achieving up to 45% optical yield. This process involves preferential presentation of one of the substrate's stereotopic faces at a chiral mercury cathode and subsequent protonation by an acidic form of the inductor, resulting from a 2 e reduction (Hazard, Jaouannet, & Tallec, 1982).

Organic Synthesis and Functionalization

The synthesis and reaction of 2,2-difunctional 1,1-dibromocyclopropanes have been pivotal in creating compounds with various functionalities. These reactions involve bromine–lithium exchange, protonation, and intramolecular cyclization to give products like substituted 3-oxabicyclo[3.1.0]hexane. This area of research highlights the role of 2,2-dibromo derivatives in synthetic organic chemistry, providing pathways to tetrasubstituted cyclopropanes with diverse functionalities (Baird et al., 2007).

Carbonylation and Reductive Carbonylation

The study of electrochemical carbonylation involving 2,2-dibromo derivatives has revealed insights into the formation of esters or amides of carbomethoxy methylcyclopropanecarboxylic acid. These findings are critical for understanding the mechanisms of carbonylation and the resultant stereoisomeric products, highlighting the importance of 2,2-dibromo compounds in fine chemical synthesis (Yanilkin et al., 1996).

Antiviral Activity and Nucleoside Analogues

In the field of medicinal chemistry, 2,2-dibromo derivatives have been used to create second-generation methylenecyclopropane analogues of nucleosides. These compounds exhibit significant antiviral activity, offering new approaches to treating viral infections. The research underscores the potential of 2,2-dibromo derivatives in developing novel antiviral therapeutics (Zhou et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

2,2-dibromo-1-methylcyclopropane-1-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2N2O/c1-4(3(10)9-8)2-5(4,6)7/h2,8H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSDXYDHMNMBFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(Br)Br)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione](/img/structure/B2498019.png)

![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2498021.png)

![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2498023.png)

![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)

![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)

![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)